molecular formula C9H5BrF3NO B1454963 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 876918-64-8

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B1454963
CAS RN: 876918-64-8
M. Wt: 280.04 g/mol
InChI Key: VTXCZGYTXVWKDF-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 . It is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile has a molecular weight of 256.02 . It is typically stored at room temperature in an inert atmosphere . The physical form of this compound can be liquid, semi-solid, solid, or lump .

Scientific Research Applications

Material Science: Molecular Receptors

In material science, this compound is utilized for the development of molecular receptors. These receptors are crucial for sensing applications due to their ability to bind selectively with specific substances. The trifluoroethoxy group in the compound can enhance the binding affinity and selectivity towards target molecules, making it an excellent candidate for creating advanced materials with sensory capabilities .

Biosensors Development

The compound’s structural attributes facilitate its use in the creation of biosensors. By incorporating it into the sensor’s design, it can improve the sensor’s responsiveness to biological analytes. This is particularly beneficial in medical diagnostics, where rapid and accurate detection of biomarkers is essential .

Crystal Engineering

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile: plays a role in crystal engineering, where it can act as a building block for constructing complex crystal structures. Its molecular geometry and halogen bonding potential allow for precise control over the assembly of crystalline materials, which is vital for applications in photonics and electronics .

Molecular Imprinting

This compound is also significant in molecular imprinting techniques. It can form part of the imprinting matrix that creates cavities specific to the target molecule. This specificity is crucial for applications such as drug delivery systems, where the controlled release of pharmaceuticals is required .

Pharmaceuticals: GABAA Receptor Agonists

In pharmaceutical research, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a precursor in synthesizing compounds that act as GABAA receptor agonists. These agonists are potential treatments for conditions like anxiety disorders, emphasizing the compound’s importance in therapeutic development .

Organic Synthesis: Insecticides and Acaricides

The compound serves as a reactant in the synthesis of oxazoline and thiazoline derivatives. These derivatives are investigated for their potential use as insecticides and acaricides, highlighting the compound’s role in contributing to agricultural chemical research .

OLED Applications

Its derivatives are explored for use in organic light-emitting diode (OLED) applications. The unique electronic properties imparted by the trifluoroethoxy group can lead to the development of novel materials for better-performing OLEDs, which are used in displays and lighting .

Anti-Tumor and Anti-Inflammatory Applications

Lastly, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a precursor for synthesizing compounds with potential anti-tumor and anti-inflammatory properties. This underscores its significance in the search for new therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXCZGYTXVWKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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